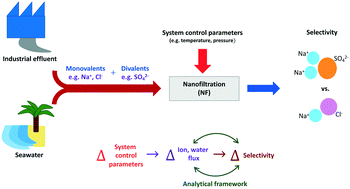A framework to analyze sulfate versus chloride selectivity in nanofiltration†
Environmental Science: Water Research & Technology Pub Date: 2019-01-21 DOI: 10.1039/C8EW00847G
Abstract
The preferential removal of sodium sulfate over sodium chloride (fractionation) by nanofiltration (NF) is studied. A fractionation metric, M, is defined, and a simple set of equations are derived to describe its variation due to operating parameters, such as temperature and pressure. The use of these equations to explain known behavior of NF systems and suggest improvements in system or membrane design is demonstrated. Furthermore, the derived framework is applicable to all membranes used in pressure-driven technologies, without detailed characterization of specific membrane properties, such as structural parameters (pore radius, active layer thickness, tortuosity, porosity) or charge-based parameters. Given that the principal applications of NF involve the selective removal of multivalent ions over monovalent ions, the introduced metric provides a direct measure of its efficacy in such applications, and is shown to be more accurate in some cases than comparing salt rejection ratios, as usually done. Finally, the concept of ‘breakthrough’, commonly observed as the point at which rejection ratio begins to decrease with increase in pressure, is mathematically described, and its implication on selectivity discussed.


Recommended Literature
- [1] Ascertaining genuine SERS spectra of p-aminothiophenol
- [2] Weaving an infinite 3-D supramolecular network via AuI⋯AuIII aurophilicity and C–H⋯Cl hydrogen bonding†
- [3] Identifying reactive intermediates by mass spectrometry
- [4] A colorimetric and fluorescent chemosensor for copper ions in aqueous media and its application in living cells†
- [5] Robustness of the extraction step when parallel factor analysis (PARAFAC) is used to quantify sulfonamides in kidney by high performance liquid chromatography-diode array detection (HPLC-DAD)
- [6] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†
- [7] Click chemistry-assisted synthesis of triazolo linked podophyllotoxin conjugates as tubulin polymerization inhibitors†
- [8] Sample preparation procedures for accurate and precise isotope analysis of Pb in peat by multiple collector (MC)-ICP-MS†‡
- [9] Rotational diffusion and rotational correlations in frictional amorphous disk packings under shear†
- [10] Tortuosity and mass transfer limitations in industrial hydrotreating catalysts: effect of particle shape and size distribution†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 12025-32-0









